OTX008
Overview
Description
Mechanism of Action
Target of Action
OTX008 is a selective inhibitor of galectin-1 (Gal1) . Gal1 is a carbohydrate-binding protein implicated in various stages of tumorigenesis . It plays a role in cancer cell proliferation, invasion, and tumor angiogenesis .
Mode of Action
This compound is a calixarene derivative designed to bind the Gal1 amphipathic β-sheet conformation . It inhibits Gal1 expression and ERK1/2 and AKT-dependent survival pathways in certain cancer cells . It also induces G2/M cell cycle arrest through CDK1 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits Gal1 expression and ERK1/2 and AKT-dependent survival pathways . It also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells .
Pharmacokinetics
This compound has favorable pharmacokinetic properties. After administration, it achieves a high plasma concentration and distributes rapidly . It is eliminated with a half-life of approximately 31.4 hours . This compound accumulates in the tumor after repeated administrations, achieving a concentration compatible with the concentrations active in vitro .
Result of Action
This compound has demonstrated antineoplastic activity. In cultured cancer cells, it inhibits proliferation and invasion at micromolar concentrations . Antiproliferative effects correlate with Gal1 expression across a large panel of cell lines . Furthermore, it downregulates cancer cell proliferation, invasion, and tumor angiogenesis .
Action Environment
The environment can influence the action of this compound. For example, the compound’s efficacy can be affected by the expression levels of Gal1 in the cancer cells . Furthermore, combination studies have shown that this compound displays synergy with several cytotoxic and targeted therapies, principally when this compound is administered first .
Biochemical Analysis
Biochemical Properties
OTX008 interacts with galectin-1, a protein involved in various cellular processes . It binds directly to galectin-1, inducing a conformational change that reduces galectin-1’s binding to carbohydrates . This interaction inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways in certain cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It inhibits the proliferation and invasion of cancer cells at micromolar concentrations . This compound also affects endothelial cell proliferation, motility, invasiveness, and cord formation . The effects of this compound on tumor cell proliferation vary among cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways, and induces G2/M cell cycle arrest through CDK1 . This compound also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells and reverses invasion induced by exogenous galectin-1 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound treatment is associated with the down-regulation of galectin-1 and Ki67 in treated tumors, as well as decreased microvessel density and VEGFR2 expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound treatment (5 mg/kg/day) demonstrated a significant reduction in tumor and lung metastasize sizes without side effects .
Metabolic Pathways
It is known that this compound interacts with galectin-1, a protein involved in various cellular processes .
Transport and Distribution
It is known that this compound is rapidly absorbed and distributed after single subcutaneous administration .
Subcellular Localization
It is known that this compound binds directly to galectin-1, a protein that can be found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
OTX-008 is synthesized through a series of chemical reactions involving calixarene derivatives. The synthesis typically involves the functionalization of calixarene with specific substituents that enhance its binding affinity to galectin-1 . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for OTX-008 are not widely documented, the compound is generally produced in controlled laboratory settings for research purposes. The production process involves multiple purification steps to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
OTX-008 undergoes various chemical reactions, including:
Oxidation: OTX-008 can induce oxidation of galectin-1, leading to conformational changes that inhibit its activity.
Substitution: The compound can participate in substitution reactions to modify its functional groups, enhancing its binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of OTX-008 include organic solvents like ethanol and dimethyl sulfoxide (DMSO), as well as catalysts to facilitate the reactions . The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the product .
Major Products Formed
The major products formed from the reactions involving OTX-008 are typically derivatives with enhanced biological activity and specificity for galectin-1 .
Scientific Research Applications
OTX-008 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between galectin-1 and its ligands.
Biology: Investigated for its role in modulating cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic and antiangiogenic properties
Industry: Utilized in the development of new drugs and therapeutic strategies targeting galectin-1.
Comparison with Similar Compounds
Similar Compounds
Sunitinib: A tyrosine kinase inhibitor that also targets angiogenesis but through a different pathway involving vascular endothelial growth factor (VEGF).
Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in cancer therapy.
Uniqueness of OTX-008
OTX-008 is unique in its selective inhibition of galectin-1, a target not commonly addressed by other antineoplastic agents . This specificity allows for targeted disruption of galectin-1-mediated processes, potentially reducing side effects and improving therapeutic outcomes .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAQQNDZCZBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286936-40-1 | |
Record name | OTX-008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OTX-008 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OTX-008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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